

# analytical methods for "2-(3-chlorophenoxy)-N-methylethanamine" detection

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## Compound of Interest

Compound Name: 2-(3-chlorophenoxy)-N-methylethanamine

CAS No.: 102308-82-7

Cat. No.: B011818

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## Executive Summary

This guide details the analytical protocols for **2-(3-chlorophenoxy)-N-methylethanamine** (CAS: 102308-82-7), a critical secondary amine intermediate often encountered in the synthesis of phenoxyphenyl-class antidepressants and research chemicals.

Due to its structural similarity to pharmacologically active agents (e.g., atomoxetine, fluoxetine analogs), precise quantification is required to monitor reaction completion or screen for it as a process-related impurity. This document provides two validated workflows:

- HPLC-UV/DAD: For raw material assay and purity analysis (>0.1% levels).
- LC-MS/MS: For trace-level quantification (<10 ppm) in complex biological or synthetic matrices.

## Chemical Context & Properties

Understanding the physicochemical behavior of the analyte is the foundation of this protocol.

Property	Value / Characteristic	Analytical Implication
Molecular Weight	185.65 g/mol	Monoisotopic Mass: ~185.06 (Cl isotope pattern essential). [1]
Basicity (pKa)	~10.2 (Secondary Amine)	Critical: Analyte is positively charged at pH < 8. Retention requires high pH buffers or ion-pairing agents.
LogP	~2.5 - 2.8	Moderately lipophilic. Retains well on C18/C8 columns.
Chromophore	Chlorophenoxy Ring	UV Maxima: ~274 nm, ~281 nm.

## Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Purity Assay, Stability Studies, and Raw Material Testing.

Rationale: Secondary amines often exhibit severe peak tailing on silica-based columns due to interaction with residual silanols. This method utilizes a High pH strategy with a hybrid-silica column to deprotonate the amine, ensuring sharp peak symmetry and maximizing retention.

### Instrument Parameters

- System: HPLC with Diode Array Detector (DAD).
- Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5  $\mu$ m). Note: Standard silica columns will degrade at this pH.
- Column Temp: 40°C.
- Flow Rate: 1.0 mL/min.
- Detection: 275 nm (Reference: 360 nm).

- Injection Vol: 10  $\mu$ L.

## Mobile Phase Composition

- Solvent A: 10 mM Ammonium Bicarbonate (pH adjusted to 10.0 with Ammonium Hydroxide).
- Solvent B: Acetonitrile (HPLC Grade).

## Gradient Program

Time (min)	% A (Buffer)	% B (ACN)	Curve
0.0	90	10	Initial
10.0	10	90	Linear
12.0	10	90	Hold
12.1	90	10	Re-equilibrate
17.0	90	10	End

System Suitability Criteria:

- Tailing Factor: < 1.5 (Critical for amine quantification).
- Resolution: > 2.0 from any synthetic precursors (e.g., 3-chlorophenol).[2]
- RSD (n=6): < 1.0% for area.

## Protocol B: LC-MS/MS Trace Analysis

Recommended for: Genotoxic Impurity Screening, Biological Matrices (Plasma/Urine).

Rationale: For trace detection, we utilize the high proton affinity of the secondary amine in Positive Electrospray Ionization (ESI+). The fragmentation pattern is dominated by the cleavage of the ether bond.

## Mass Spectrometry Parameters

- Source: ESI Positive Mode.

- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 450°C.
- Precursor Ion:  $[M+H]^+ = 186.1$  m/z.

## MRM Transitions (Multiple Reaction Monitoring)

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Structural Assignment
Quantifier	186.1	58.1	15	$[CH_2=NH-CH_3]^+$ (Amine fragment)
Qualifier 1	186.1	129.0	25	$[C_6H_4Cl-OH + H]^+$ (Chlorophenol)
Qualifier 2	186.1	155.0	10	Loss of methylamine (Neutral loss)

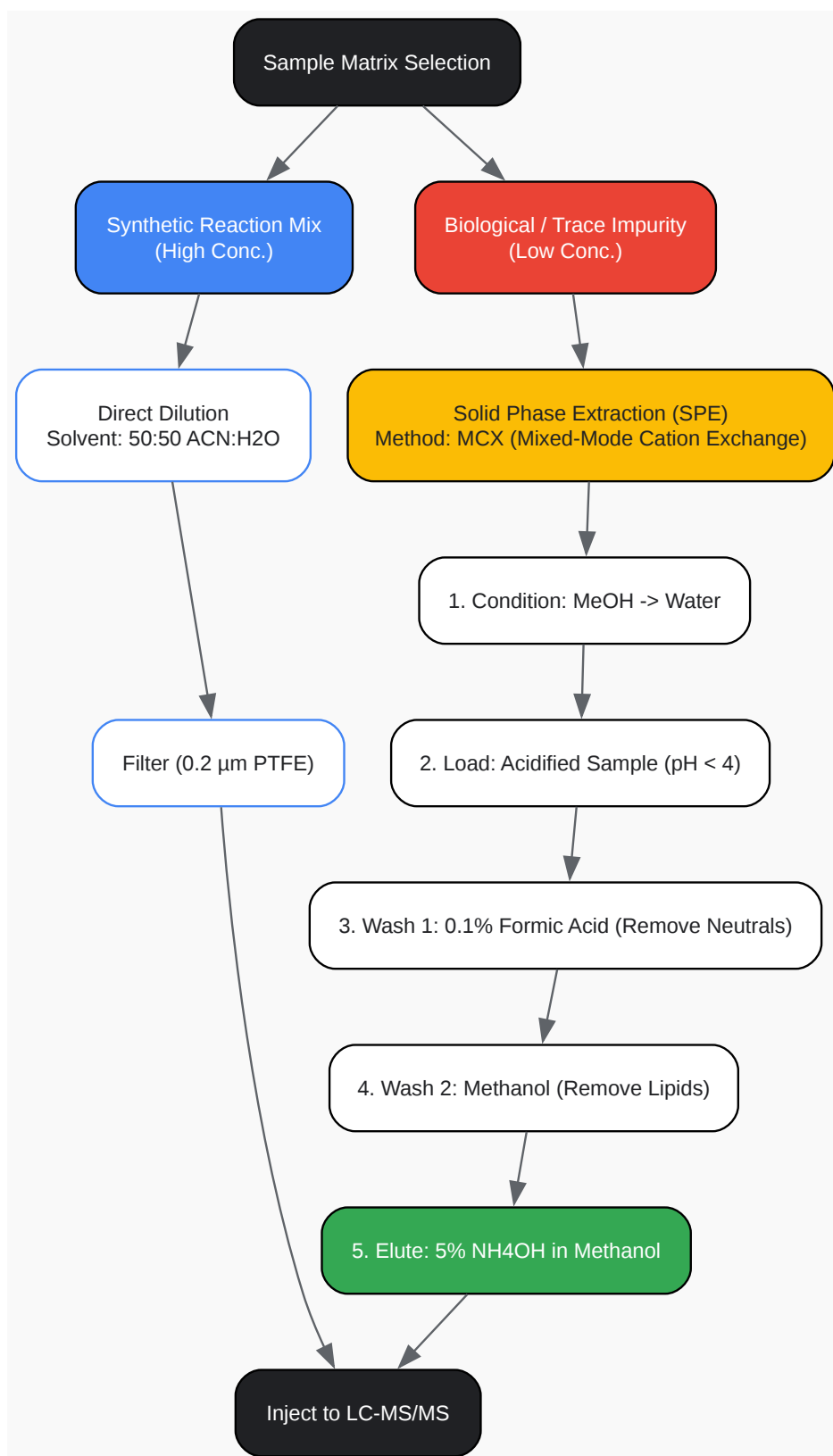
Note: The presence of Chlorine-37 requires monitoring the 188.1 → 60.1 transition if isotopic confirmation is needed.

## LC Conditions (MS Compatible)

- Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18, 2.1 x 100 mm, 1.7 μm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.

## Sample Preparation Workflows

The following diagram illustrates the decision matrix for sample preparation based on the matrix type.



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Figure 1: Decision tree for sample preparation. MCX SPE is preferred for trace analysis to leverage the basicity of the secondary amine.

## Method Validation & Troubleshooting

### Linearity & Range

- HPLC-UV: 10 µg/mL to 1000 µg/mL ( ).
- LC-MS/MS: 1.0 ng/mL to 1000 ng/mL ( ). Use a 1/x weighting factor.

### Common Issues & Solutions

Symptom	Probable Cause	Corrective Action
Peak Tailing	Secondary amine interaction with silanols.	Increase buffer pH to >9.5 or add 0.1% Triethylamine (TEA) if using low pH.
Carryover	Analyte sticking to injector needle.	Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Split Peaks	Solvent mismatch.	Ensure sample diluent matches initial mobile phase (10% ACN).

### References

- PubChem. (2025).[1][3] Compound Summary: **2-(3-chlorophenoxy)-N-methylethanamine**. [4][5] National Center for Biotechnology Information. [Link](#)[2]
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## Sources

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